molecular formula C12H22N2O2 B570607 Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1216936-29-6

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B570607
CAS No.: 1216936-29-6
M. Wt: 226.32
InChI Key: YQZFKXWWUMMHAH-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the final synthesized product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl ester group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFKXWWUMMHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719158
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216936-29-6
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
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